molecular formula C11H16N2 B15164140 2-Propyl-1,2,3,4-tetrahydroquinazoline CAS No. 191654-60-1

2-Propyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B15164140
CAS No.: 191654-60-1
M. Wt: 176.26 g/mol
InChI Key: POJBLQHAZVJEOM-UHFFFAOYSA-N
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Description

2-Propyl-1,2,3,4-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a propyl group attached to the second carbon atom and a tetrahydro configuration, indicating the presence of hydrogen atoms at the 1, 2, 3, and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline typically involves the cyclization of anthranilamide with substituted aldehydes or ketones. One common method includes the reaction of anthranilamide with propionaldehyde in the presence of an acid catalyst under reflux conditions. This reaction leads to the formation of the desired quinazoline derivative in moderate to good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Propyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical reactivity and biological activity. Its combination of a propyl group and a tetrahydroquinazoline core makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

191654-60-1

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-propyl-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C11H16N2/c1-2-5-11-12-8-9-6-3-4-7-10(9)13-11/h3-4,6-7,11-13H,2,5,8H2,1H3

InChI Key

POJBLQHAZVJEOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1NCC2=CC=CC=C2N1

Origin of Product

United States

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